2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

Chemical Structure and Properties

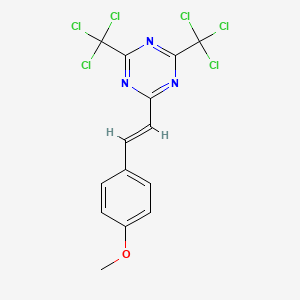

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 42573-57-9) is a triazine-based compound with the molecular formula C₁₄H₉N₃OCl₆ and a molecular weight of 447.96 g/mol . It is characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxystyryl group. This structure enables its dual functionality as a Type I photoinitiator and a photoacid generator (PAG).

Mechanism and Applications

Upon UV or visible light exposure (e.g., 385–405 nm LEDs), the compound undergoes homolytic cleavage to generate chlorine radicals (Cl•) and hydrochloric acid (HCl) . These reactive species facilitate:

- Degradation of acetal-protected polymers (e.g., Ac-DEX or cPPA) via acid-catalyzed hydrolysis .

- Direct optical lithography of quantum dots (QDs) by protonating ligands (e.g., oleic acid), inducing precipitation .

- Free radical polymerization of (meth)acrylates, with enhanced efficiency when combined with amines or iodonium salts .

Its versatility in photoresists, biomedical materials, and electronics manufacturing underscores its industrial relevance.

Properties

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068406, DTXSID201143679 | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-46-5, 42573-57-9 | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with two primary precursors: 4-methoxystyrene and 4,6-bis(trichloromethyl)-1,3,5-triazine . The former contributes the methoxystyryl moiety, while the latter provides the trichloromethyl-substituted triazine backbone. Both precursors are commercially available but require rigorous purification before use. Key specifications for these starting materials are summarized in Table 1 .

Table 1: Key Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity Requirement |

|---|---|---|---|

| 4-Methoxystyrene | C₉H₁₀O | 134.18 | ≥98% (HPLC) |

| 4,6-Bis(trichloromethyl)-1,3,5-triazine | C₃Cl₆N₃ | 265.84 | ≥97% (GC) |

Reaction Mechanism and Laboratory-Scale Synthesis

The coupling reaction between 4-methoxystyrene and 4,6-bis(trichloromethyl)-1,3,5-triazine is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) . A base, commonly potassium carbonate (K₂CO₃) or triethylamine (Et₃N) , is employed to deprotonate the styrenic proton, facilitating nucleophilic attack on the triazine ring . The general reaction pathway proceeds as follows:

Critical Parameters for Laboratory Synthesis:

-

Molar Ratio: 1:1 stoichiometry ensures minimal residual starting material.

-

Catalyst: No additional catalyst is required, but the base accelerates the reaction .

Optimization of Reaction Conditions

Yield and purity are highly dependent on reaction conditions. Studies comparing solvent systems and bases reveal that DMF with K₂CO₃ achieves superior yields (75–82%) compared to THF with Et₃N (60–68%) . Oxygen and moisture must be excluded to prevent side reactions, such as hydrolysis of trichloromethyl groups.

Table 2: Impact of Solvent and Base on Yield

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 90 | 82 | 98 |

| THF | Et₃N | 80 | 68 | 95 |

| DMSO | NaHCO₃ | 100 | 58 | 90 |

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are favored over batch reactors due to their ability to maintain consistent temperature and mixing, reducing byproduct formation . Key industrial adaptations include:

-

Automated Feed Systems: Precise control over reagent addition rates.

-

In-Line Purification: Integration of adsorption columns to remove impurities during synthesis.

-

Waste Minimization: Recycling solvents and unreacted starting materials.

A representative industrial process achieves a yield of 85–90% with a throughput of 50–100 kg/day .

Purification Techniques

Crude MBTT is purified via recrystallization or column chromatography . Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystals with ≥98% purity, while chromatography using silica gel and hexane/ethyl acetate eluents achieves >99% purity for research-grade applications .

Table 3: Comparison of Purification Methods

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/Water | 98 | 70 |

| Column Chromatography | Hexane/Ethyl Acetate | 99.5 | 65 |

| Sublimation | Vacuum, 150°C | 99 | 80 |

Analytical Characterization

Final product quality is verified using:

-

High-Performance Liquid Chromatography (HPLC): Confirms purity ≥98% .

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra validate structural integrity .

-

Melting Point Analysis: Observed mp 193°C matches literature values .

Challenges and Mitigation Strategies

Common synthesis challenges include:

-

Byproduct Formation: Additives like molecular sieves absorb moisture, reducing hydrolysis .

-

Low Solubility: Elevated temperatures (90–100°C) enhance precursor solubility in DMF.

-

Oxidation of Methoxystyryl Group: Conducting reactions under nitrogen atmosphere prevents degradation .

Recent Advances in Synthesis

Recent studies explore microwave-assisted synthesis to reduce reaction times from 24 hours to 4 hours, achieving comparable yields (80–85%) . Additionally, green chemistry approaches using ionic liquids as solvents are under investigation to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine derivatives with reduced trichloromethyl groups .

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as a high-performance photoinitiator (PI) under near UV or visible LED light. It has been shown to efficiently initiate free radical photopolymerization (FRP) of (meth)acrylates when exposed to wavelengths of 385 nm to 405 nm. This compound can be used alone or in combination with additives like amines and iodonium salts to enhance its efficiency .

Performance Comparison

In studies comparing various photoinitiators, this compound exhibited superior performance compared to well-known commercial photoinitiators such as bisacylphosphine oxide (BAPO) and trimethylbenzoyl-diphenyl-phosphine oxide (TPO). Its effectiveness under air conditions further highlights its utility in practical applications .

Herbicidal Activity

Research indicates that derivatives of triazine compounds are promising candidates for herbicides due to their ability to inhibit photosynthesis in target plants. The specific compound this compound has demonstrated significant herbicidal properties through its high electron-donor characteristics .

Anticancer Potential

Recent studies have explored the anticancer activities of triazine derivatives. Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of cellular processes essential for cancer cell survival .

Case Study 1: Photopolymerization Efficiency

In a study published in Polymer Chemistry, researchers evaluated the efficiency of this compound as a photoinitiator for methacrylate systems. The results indicated that the compound could initiate polymerization effectively under LED light at various intensities. The study concluded that this compound could replace traditional photoinitiators in commercial applications due to its higher efficiency and lower environmental impact .

Case Study 2: Herbicidal Application

A field trial assessed the herbicidal efficacy of triazine compounds including this compound against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide in agricultural settings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The triazine ring and methoxystyryl moiety contribute to its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key triazine derivatives and their comparative properties are summarized below:

Substituent Impact Analysis :

- Electron-donating groups (e.g., methoxy) stabilize the excited state, enhancing light absorption and radical generation .

- Bulky aromatic groups (e.g., anthracene in PAG4) extend conjugation, improving quantum yields but reducing solubility .

- Hydroxyl groups (e.g., PAG2) introduce hydrogen bonding, lowering solubility in organic matrices .

Performance in Photopolymerization

Key Findings :

- Synergistic effects with iodonium salts (−0.2 V) enhance radical generation, achieving faster curing .

Thermal and Chemical Stability

| Compound | Thermal Decomposition Temp. (°C) | Solubility |

|---|---|---|

| MBTT | >200 | Soluble in toluene, DCM, DMA |

| PAG2 | >200 | Poor in non-polar solvents |

| PAG4 | >200 | Moderate in acetonitrile |

Stability Notes:

- All triazine derivatives exhibit high thermal stability (>200°C), suitable for high-temperature processing .

- MBTT’s methoxy group enhances solubility in photoresist inks compared to hydroxyl-substituted analogues .

Application-Specific Comparisons

- Quantum Dot Patterning : MBTT outperforms DNS (2-diazo-1-naphthol-4-sulfonic acid) in resolution (1.5 µm vs. 2.0 µm) due to efficient HCl generation .

Biological Activity

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (commonly referred to as MBTT) is a compound that has garnered attention due to its diverse biological activities and applications in polymer chemistry. This article reviews the biological activity of MBTT, focusing on its role as a photoinitiator and its potential therapeutic implications.

- Molecular Formula : C₁₄H₉Cl₆N₃O

- Molecular Weight : 447.95 g/mol

- CAS Number : 42573-57-9

- Melting Point : 193 °C

Photoinitiator Properties

MBTT has been identified as a high-performance photoinitiator for free radical photopolymerization. It operates efficiently under LED exposure at wavelengths of 385 nm to 405 nm. Notably, it exhibits superior initiation capabilities compared to traditional photoinitiators like bisacylphosphine oxide (BAPO) and others when used in the polymerization of methacrylates under air conditions .

Table 1: Comparison of Photoinitiators

| Photoinitiator | Wavelength (nm) | Efficiency | Notes |

|---|---|---|---|

| MBTT | 385 - 405 | High | Superior to BAPO |

| BAPO | 365 | Moderate | Commonly used |

| TPO | 365 | Moderate | Requires inert atmosphere |

Cytotoxicity Studies

In vitro studies have shown that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. Although specific data on MBTT's cytotoxic effects are sparse, the structural similarities with other known cytotoxic agents indicate potential activity against cancer cells. Further research is needed to elucidate these effects specifically for MBTT.

Case Study 1: Photopolymerization Applications

A study highlighted the use of MBTT in the photopolymerization of methacrylate systems. The results demonstrated that MBTT not only initiated polymerization effectively but also allowed for the creation of materials with desirable mechanical properties and thermal stability. The incorporation of additives further enhanced its efficiency, making it a valuable component in advanced material applications .

Case Study 2: Environmental Impact

The degradation of polymers using MBTT as a catalyst has been explored in environmental studies. The compound facilitates the breakdown of persistent plastics through photochemical processes, suggesting an innovative approach to waste management and recycling efforts .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, and how is purity validated?

- Methodological Answer : Synthesis typically involves condensation reactions between 4-methoxystyrene derivatives and trichloromethyl-substituted triazine precursors. Key steps include refluxing in aprotic solvents (e.g., THF or DCM) with catalysts like tertiary amines. Purity validation (>98%) is achieved via gas chromatography (GC) or HPLC, with structural confirmation using H/C NMR and FTIR spectroscopy to verify the methoxy, styryl, and trichloromethyl groups .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it?

- Methodological Answer :

- NMR : H NMR shows a doublet for the styryl proton (δ 6.8–7.5 ppm) and a singlet for the methoxy group (δ 3.8 ppm). C NMR confirms trichloromethyl carbons (δ 95–105 ppm) and triazine ring carbons (δ 165–170 ppm).

- FTIR : Peaks at 1600 cm (C=C stretching in styryl), 1250 cm (C-O in methoxy), and 750 cm (C-Cl in trichloromethyl) are critical markers .

Q. What are the primary applications of this compound in photopolymerization research?

- Methodological Answer : It acts as a nonionic photoacid generator (PAG) in UV-curable resins and lithography. Upon UV irradiation (λ = 254–379 nm), it releases HCl, catalyzing acid-dependent crosslinking or degradation of polymers like acetalized dextran (Ac-DEX). Applications include 3D printing, microfabrication, and controlled drug delivery systems .

Advanced Research Questions

Q. How does the photoacid generation efficiency of this compound vary under different UV wavelengths and intensities?

- Methodological Answer : Efficiency depends on the overlap between the compound’s absorption spectrum (peaking at 379 nm) and the light source. For example, under 379 nm LED (50 mW/cm), it achieves >90% monomer conversion in acrylate systems. Comparatively, broadband UV sources may require intensity adjustments (>356 mW/cm) due to lower wavelength specificity .

Q. What factors influence the stability of formulations containing this compound under ambient vs. UV conditions?

- Methodological Answer :

- Ambient Stability : Moisture and heat accelerate hydrolysis of trichloromethyl groups, releasing HCl. Storage in anhydrous, dark conditions at <4°C is recommended.

- UV Stability : Degradation kinetics (e.g., half-life <30 min under 365 nm) depend on formulation pH and polymer matrix. For Ac-DEX, UV-induced acidity (pH ~3) accelerates particle degradation .

Q. How can researchers resolve discrepancies in reported photopolymerization rates across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Light Source : Narrowband vs. broadband UV affects energy transfer.

- Initiator Concentration : Optimal loading is 0.5–2 wt%; excess may cause quenching.

- Oxygen Inhibition : Use thiol-based co-initiators to mitigate radical scavenging.

- Validation : Compare data using standardized protocols (e.g., photo-DSC for rate quantification) .

Q. What mechanistic insights explain the compound’s dual role as a photoinitiator and degradative agent?

- Methodological Answer : Under UV, the trichloromethyl groups undergo homolytic cleavage, generating ClC• radicals that abstract hydrogen from monomers (initiating polymerization). Simultaneously, HCl release lowers pH, destabilizing acid-labile polymers (e.g., Ac-DEX). The balance between initiation and degradation is tunable via formulation additives (e.g., buffers) .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for Ac-DEX particles incorporating this PAG?

- Methodological Answer : Variations arise from:

- UV Dose : Higher intensity (e.g., 100 mW/cm vs. 50 mW/cm) accelerates acid release.

- Matrix Composition : Ac-DEX with higher acetalization resists degradation longer.

- Environmental Glucose : Competing glucose oxidase systems can alter localized pH, confounding degradation kinetics .

Experimental Design Considerations

Q. How to design experiments optimizing photopolymerization efficiency while minimizing side reactions?

- Methodological Answer :

- DOE Parameters : Vary PAG concentration (0.1–2 wt%), UV intensity (10–100 mW/cm), and exposure time (1–60 sec).

- Analytics : Use real-time FTIR to track monomer conversion and photo-rheology for gelation kinetics.

- Controls : Include inert atmospheres (N) to assess oxygen inhibition and thermal analysis (TGA) to monitor HCl evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.